![molecular formula C10H13NO2 B14471429 3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid CAS No. 72764-21-7](/img/structure/B14471429.png)
3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyanobicyclo[222]octane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a cyanide group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bicyclo[2.2.2]octane derivative with cyanide and carboxylation reagents. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyanide group to other functional groups such as amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism by which 3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyanide group can participate in nucleophilic attacks, while the carboxylic acid group can form hydrogen bonds and coordinate with metal ions. These interactions can influence various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyanobicyclo[2.2.2]octane-1-carboxylic acid: Similar structure but with the cyanide group at a different position.
Bicyclo[2.2.2]octane-1-carboxylic acid: Lacks the cyanide group, making it less reactive in certain chemical reactions.
Bicyclo[2.2.2]octane-2-carboxylic acid: Different position of the carboxylic acid group, affecting its reactivity and applications
Uniqueness
3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of both a cyanide and a carboxylic acid group in a bicyclic structure. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
72764-21-7 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
3-cyanobicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c11-6-8-5-10(9(12)13)3-1-7(8)2-4-10/h7-8H,1-5H2,(H,12,13) |
InChI-Schlüssel |
IGGMALWCGFXIFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1C(C2)C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


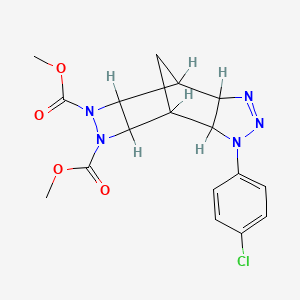
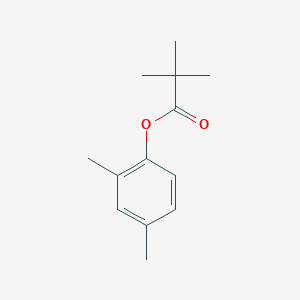
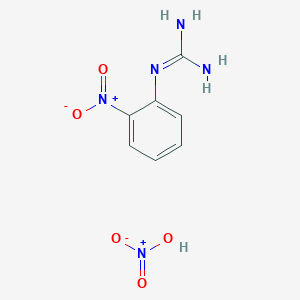

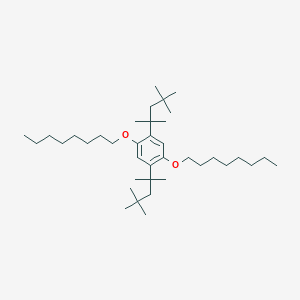
![Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14471382.png)
![Magnesium iodide [4-(methanesulfonyl)phenyl]methanide (1/1/1)](/img/structure/B14471389.png)
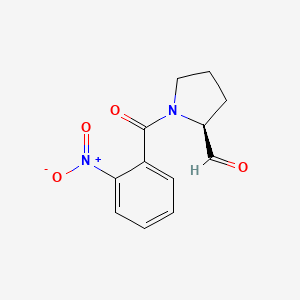
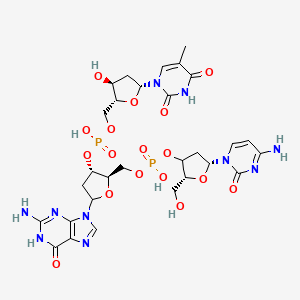
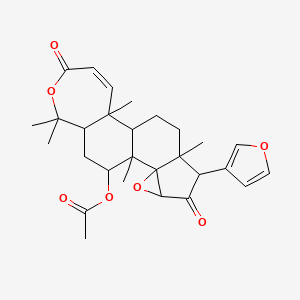

![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]adenosine](/img/structure/B14471421.png)

![4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate](/img/structure/B14471437.png)
